![molecular formula C22H31N3O B10850333 1-[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]-3-methylurea](/img/structure/B10850333.png)
1-[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCL-446 is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential as an inhibitor of myeloid cell leukemia 1 (MCL-1). MCL-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family, which plays a crucial role in regulating the intrinsic apoptotic pathway. Overexpression of MCL-1 is associated with various cancers, making MCL-446 a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MCL-446 involves a multi-step process that includes the preparation of key intermediates followed by their coupling and functionalization. One common synthetic route involves the use of fragment-based methods and structure-based design to optimize the potency and selectivity of the compound . The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine .
Industrial Production Methods: Industrial production of MCL-446 may involve large-scale synthesis using automated systems and high-throughput screening techniques. The process includes purification steps such as high-performance liquid chromatography (HPLC) and crystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: MCL-446 undergoes various chemical reactions, including:
Oxidation: MCL-446 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different biological activities.
Substitution: MCL-446 can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed: The major products formed from these reactions include various derivatives of MCL-446 with altered biological activities and improved pharmacokinetic properties .
Scientific Research Applications
MCL-446 has a wide range of scientific research applications, including:
Mechanism of Action
MCL-446 exerts its effects by binding to the anti-apoptotic protein MCL-1, thereby inhibiting its interaction with pro-apoptotic proteins such as BAK and BAX. This disruption of the MCL-1 and BAK/BAX interaction leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death of cancer cells . The molecular targets of MCL-446 include the BH3 domain of MCL-1, which is essential for its anti-apoptotic function .
Comparison with Similar Compounds
ABT-199 (Venetoclax): A selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
WEHI-539: A selective BCL-xL inhibitor with potential anticancer activity.
EU-5346: A BH3-mimetic that targets MCL-1 and has shown promising results in preclinical studies
Comparison: MCL-446 is unique in its high selectivity and potency for MCL-1 compared to other inhibitors. Unlike ABT-199 and WEHI-539, which target BCL-2 and BCL-xL respectively, MCL-446 specifically inhibits MCL-1, making it a valuable tool for studying MCL-1-mediated apoptosis and for developing targeted cancer therapies .
Properties
Molecular Formula |
C22H31N3O |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]-3-methylurea |
InChI |
InChI=1S/C22H31N3O/c1-23-21(26)24-17-8-7-16-12-20-18-4-2-3-9-22(18,19(16)13-17)10-11-25(20)14-15-5-6-15/h7-8,13,15,18,20H,2-6,9-12,14H2,1H3,(H2,23,24,26)/t18-,20+,22+/m0/s1 |
InChI Key |
NXVBILHYMWWGLP-CZTZKLFOSA-N |
Isomeric SMILES |
CNC(=O)NC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3CC5CC5)C=C1 |
Canonical SMILES |
CNC(=O)NC1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CC5)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850253.png)
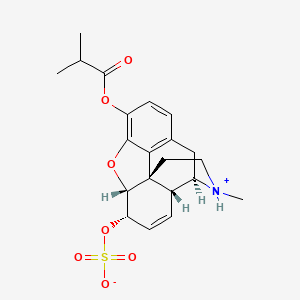
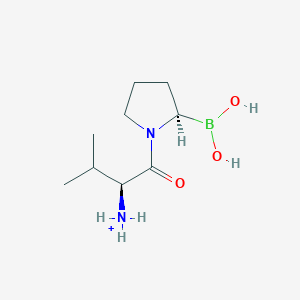

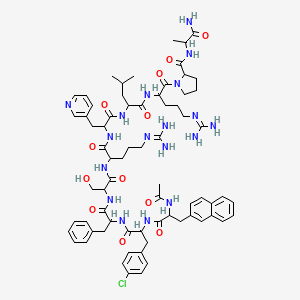
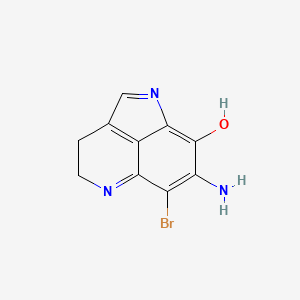
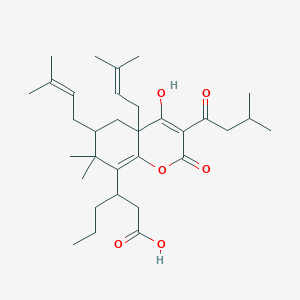
![(1R,9R,10R)-17-(cyclobutylmethyl)-4-(4-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-trien-4-yl]oxy}butoxy)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene](/img/structure/B10850314.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850319.png)
![bis[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] butanedioate](/img/structure/B10850326.png)
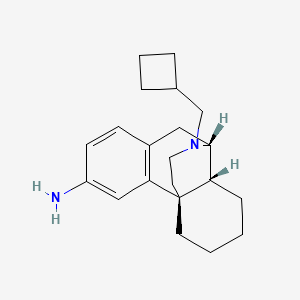
![[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea](/img/structure/B10850332.png)
![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850339.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate](/img/structure/B10850345.png)
